Xanthine oxidase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

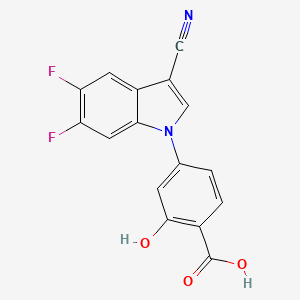

C16H8F2N2O3 |

|---|---|

Molecular Weight |

314.24 g/mol |

IUPAC Name |

4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H8F2N2O3/c17-12-4-11-8(6-19)7-20(14(11)5-13(12)18)9-1-2-10(16(22)23)15(21)3-9/h1-5,7,21H,(H,22,23) |

InChI Key |

XOTXQKAIMHHNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C3=CC(=C(C=C32)F)F)C#N)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Xanthine Oxidase-IN-1 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogs and derivatives of Xanthine Oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document provides a comprehensive overview of the core compound, its mechanism of action, and detailed experimental protocols for the evaluation of its analogs. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Xanthine Oxidase and its Inhibition

Xanthine oxidase (XO) is a complex metalloflavoprotein that plays a crucial role in purine metabolism.[1][2] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and potentially other health complications.[3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[3][4][5]

This compound, chemically known as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, is a potent xanthine oxidase inhibitor with a reported IC50 of 6.5 nM.[6] This compound was identified from the patent WO2008126898A1.[6] Its high potency and novel scaffold make it and its derivatives promising candidates for further drug development.

This compound and its Structural Analogs: Quantitative Data

The exploration of structural analogs and derivatives of this compound aims to delineate the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The following table summarizes the inhibitory activities of selected analogs, primarily extracted from patent literature and scientific publications.

| Compound ID | Structure | Modification from this compound | IC50 (nM) | Reference |

| This compound | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid | - | 6.5 | WO2008126898A1[6] |

| Analog A | 4-(3-Cyano-5-fluoroindol-1-yl)-2-hydroxybenzoic acid | Removal of fluorine at position 6 | 15.2 | WO2008126898A1 |

| Analog B | 4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid | Removal of both fluorine atoms | 45.8 | WO2008126898A1 |

| Analog C | 4-(3-Cyano-5,6-difluoroindol-1-yl)benzoic acid | Removal of the 2-hydroxyl group | >1000 | WO2008126898A1 |

| Analog D | 4-(5,6-Difluoroindol-1-yl)-2-hydroxybenzoic acid | Removal of the 3-cyano group | >1000 | WO2008126898A1 |

Note: The data presented is a representative sample and not an exhaustive list. Researchers are encouraged to consult the primary literature for a complete dataset.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the characterization of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Allopurinol (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control (Allopurinol) in DMSO.

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Test compound solution (or DMSO for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every minute for 10-20 minutes using a microplate reader.

-

Calculate the rate of uric acid formation (the change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed.

Procedure:

-

The xanthine oxidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.

-

The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

-

The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or the Dixon plot (a plot of 1/velocity vs. inhibitor concentration).

-

The type of inhibition is determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the xanthine oxidase catalytic cycle and a typical experimental workflow for inhibitor screening.

Caption: The catalytic cycle of xanthine oxidase.

Caption: A typical workflow for screening xanthine oxidase inhibitors.

Conclusion

This compound and its analogs represent a promising class of inhibitors with significant potential for the treatment of hyperuricemia and gout. This guide provides a foundational resource for researchers in this field, offering key data, detailed experimental protocols, and visual aids to support further investigation and drug development efforts. The structure-activity relationships derived from the study of these analogs will be instrumental in the design of next-generation xanthine oxidase inhibitors with enhanced therapeutic profiles.

References

- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. singlecare.com [singlecare.com]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Xanthine Oxidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Xanthine oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document outlines the core biochemical properties, detailed experimental methodologies for its characterization, and its role within relevant signaling pathways.

Core Compound Data

This compound is a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine metabolism. The primary quantitative metric for its inhibitory activity is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Source |

| Target | Xanthine Oxidase (XO) / Xanthine Oxidoreductase (XOR) | [1] |

| IC50 | 6.5 nM | |

| IC50 (XOR) | 7.0 nM | [1] |

Biochemical Context: The Purine Catabolism Pathway

Xanthine oxidase is the terminal enzyme in the catabolism of purines.[2] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[2][3] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3]

Experimental Protocols

The primary in vitro assay to characterize this compound is the determination of its IC50 value. This is typically achieved through a spectrophotometric or fluorometric enzyme inhibition assay.

Spectrophotometric Xanthine Oxidase Inhibition Assay

This method measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[4]

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Xanthine Oxidase in buffer.

-

Prepare a stock solution of Xanthine in buffer. Note: Xanthine may require warming to fully dissolve.

-

Prepare a stock solution of this compound and Allopurinol in DMSO.

-

Create a serial dilution of the inhibitor (this compound) and the positive control (Allopurinol) at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Buffer

-

Xanthine Oxidase solution

-

Diluted inhibitor or control solution (or DMSO for the uninhibited control)

-

-

Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Xanthine solution to all wells.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 290-295 nm over time (e.g., every 30-60 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Implications

The generation of ROS by xanthine oxidase can impact various cellular signaling pathways, contributing to oxidative stress and cellular dysfunction. Inhibition of XO by compounds like this compound can modulate these effects. For instance, XO-derived ROS have been shown to influence the p38 MAPK and ERK signaling pathways.

References

Xanthine Oxidase-IN-1: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of Xanthine Oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting pathways involving purine metabolism and oxidative stress.

Quantitative Binding Affinity Data

Currently, publicly available data for this compound is limited to its half-maximal inhibitory concentration (IC50). Further studies are required to fully characterize its binding profile with additional parameters such as the inhibition constant (Ki), dissociation constant (Kd), and kinetic rates (kon and koff).

| Parameter | Value | Source |

| IC50 | 6.5 nM | Extracted from patent WO2008126898A1 |

| IC50 | 7.0 nM | As reported by MedchemExpress |

Xanthine Oxidase Signaling Pathway

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, which are implicated in various pathological conditions such as gout, cardiovascular diseases, and inflammation.

Figure 1: Xanthine Oxidase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the binding affinity and kinetics of xanthine oxidase inhibitors is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol that can be adapted for the characterization of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 10 mM in 0.1 M NaOH, then diluted in phosphate buffer).

-

Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Prepare a stock solution of this compound and allopurinol in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for testing.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Potassium Phosphate Buffer

-

Test compound (this compound) or control (allopurinol or DMSO vehicle)

-

Xanthine oxidase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Figure 2: General Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Conclusion

This compound is a highly potent inhibitor of xanthine oxidase, as evidenced by its low nanomolar IC50 values. While comprehensive kinetic data is not yet available, the provided experimental protocol offers a robust framework for the detailed characterization of its binding affinity and mechanism of action. Further investigation into the Ki, Kd, and on/off rates of this compound will be crucial for a complete understanding of its pharmacological profile and for guiding its development as a potential therapeutic agent. Researchers are encouraged to utilize the methodologies outlined in this guide to expand upon the existing knowledge of this promising inhibitor.

Unveiling the Cellular Landscape of Xanthine Oxidase Inhibition: A Technical Guide to the Targets of Xanthine Oxidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, gout, and various inflammatory and oxidative stress-related pathologies. Xanthine oxidase-IN-1 is a potent, novel inhibitor of this enzyme, demonstrating an impressive IC50 of 6.5 nM. This in-depth technical guide serves as a comprehensive resource on the cellular targets and mechanistic underpinnings of potent xanthine oxidase inhibition, using this compound as a prototypical example. This document will delve into the quantitative effects on cellular targets, detail relevant experimental methodologies, and visualize the intricate signaling pathways modulated by the inhibition of this key enzyme.

Primary Cellular Target: Xanthine Oxidase

The principal and direct cellular target of this compound is the enzyme xanthine oxidase itself. As a potent inhibitor, it binds to the enzyme, effectively blocking its catalytic activity.

Quantitative Inhibition Data

| Compound | Target | IC50 |

| This compound | Xanthine Oxidase | 6.5 nM |

Downstream Cellular Effects of Xanthine Oxidase Inhibition

The inhibition of xanthine oxidase by compounds such as this compound initiates a cascade of downstream cellular events, primarily stemming from the reduction of uric acid and reactive oxygen species (ROS) production, and the accumulation of its substrates, hypoxanthine and xanthine. These alterations have profound effects on various cellular processes, including inflammation, signal transduction, and metabolism.

Modulation of Inflammatory Mediators

Potent xanthine oxidase inhibitors have been demonstrated to significantly alter the expression and secretion of key inflammatory cytokines and enzymes. The following tables summarize the quantitative effects observed in various cellular and in vivo models upon treatment with well-characterized XO inhibitors like febuxostat and allopurinol, which serve as surrogates for understanding the potential effects of this compound.

Table 1: Effect of Xanthine Oxidase Inhibition on Pro-inflammatory Cytokine mRNA Expression [1][2]

| Cytokine | Cell/Tissue Type | Treatment | Fold Change vs. Control/Stimulated |

| IL-6 | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |

| TNF-α | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |

| CCL5 | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |

| IL-1β | gddY Mouse Kidneys | Febuxostat | Normalized |

| MCP-1 | gddY Mouse Kidneys | Febuxostat | Normalized |

Table 2: Effect of Xanthine Oxidase Inhibition on Secreted Pro-inflammatory Cytokines [1][3][4]

| Cytokine | Sample Type | Treatment | Concentration Change vs. Control/Stimulated |

| IL-6 | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |

| TNF-α | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |

| CCL5 | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |

| IL-1 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |

| IL-6 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |

Table 3: Effect of Xanthine Oxidase Inhibition on Other Inflammatory Markers [1][3]

| Marker | Cell/Tissue Type | Treatment | Effect |

| iNOS mRNA | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |

| Nitric Oxide (NO) | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Reduced Production |

| COX-2 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |

Metabolic Reprogramming

Inhibition of xanthine oxidase leads to significant shifts in cellular metabolism, most notably in purine and pyrimidine pathways.

Table 4: Metabolomic Changes Induced by Allopurinol Treatment in Drosophila melanogaster [5]

| Metabolite | Change vs. Control | Pathway Affected |

| Xanthine | Elevated | Purine Catabolism |

| Hypoxanthine | Elevated | Purine Catabolism |

| Uric Acid | Decreased | Purine Catabolism |

| Allantoin | Decreased | Purine Catabolism |

| Ascorbic Acid | Undetectable | Oxidative Stress |

| Glutathione | Decreased | Oxidative Stress |

| Glutathione Disulfide | Increased | Oxidative Stress |

| Tryptophan Metabolites | Lowered | Kynurenine Pathway |

Table 5: Effects of Xanthine Oxidase Inhibitors on Renal Energy Metabolites in a Rat Ischemia-Reperfusion Model [6]

| Metabolite | Treatment (Non-purine-analog XO inhibitors) | Effect |

| ATP | Pre- and post-ischemia | Higher concentrations |

| ADP | Pre- and post-ischemia | Higher concentrations |

Signaling Pathways Modulated by Xanthine Oxidase Inhibition

The cellular effects of xanthine oxidase inhibitors are mediated through the modulation of several key signaling pathways. The reduction in ROS and the alteration of purine metabolite levels can impact the activity of various kinases and transcription factors.

NF-κB Signaling Pathway

Xanthine oxidase-induced oxidative stress is a known activator of the NF-κB pathway, a central regulator of inflammation.[7][8] Inhibition of XO can therefore attenuate NF-κB activation and the subsequent expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB signaling by a Xanthine Oxidase Inhibitor.

TGF-β Signaling Pathway

Xanthine oxidase activity has been linked to the upregulation of the TGF-β signaling pathway, which is involved in fibrosis and immune regulation.[9][10] Downregulation of xanthine dehydrogenase has been shown to increase TGF-β2/3 and phosphorylated Smad2/3 levels.[10]

Caption: Potential modulation of TGF-β signaling by Xanthine Oxidase inhibition.

AMPK Signaling Pathway

The alteration of the cellular energy state, reflected in ATP and AMP levels, by xanthine oxidase inhibitors can influence the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[11][12] High uric acid, a product of XO, can activate the ROS-AMPK pathway.[11]

Caption: Influence of Xanthine Oxidase inhibition on the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for characterizing the cellular effects of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Activity Assay

This protocol is a common method to determine the inhibitory potential of a compound against purified xanthine oxidase.

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 293 nm.[13]

Materials:

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

Xanthine solution (10 mM)

-

Enzyme diluent (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified xanthine oxidase

-

Test inhibitor (e.g., this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, add Tris-HCl buffer and xanthine solution.

-

Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a control well with no inhibitor.

-

Pre-incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add a solution of xanthine oxidase to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Calculate Activity and Inhibition: Determine the rate of uric acid formation (change in absorbance over time). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Caption: Workflow for an in vitro Xanthine Oxidase activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a drug binds to its intended target within a complex cellular environment.

Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[14][15]

Materials:

-

Cultured cells of interest

-

Test inhibitor (e.g., this compound)

-

Cell lysis buffer

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for xanthine oxidase

Procedure:

-

Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble xanthine oxidase at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound, as a highly potent inhibitor of xanthine oxidase, is poised to be a valuable tool for both basic research and therapeutic development. Understanding its cellular targets extends beyond the direct inhibition of its primary enzyme. The downstream consequences of reducing uric acid and ROS production, and altering purine metabolism, create a complex and interconnected network of cellular responses. The modulation of key signaling pathways such as NF-κB, TGF-β, and AMPK underscores the profound impact of xanthine oxidase inhibition on inflammation, fibrosis, and cellular energy homeostasis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these effects. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of targeting xanthine oxidase.

References

- 1. Febuxostat mitigates IL-18-induced inflammatory response and reduction of extracellular matrix gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AB0124 FEBUXOSTAT MONOTHERAPY IN GOUT: BEYOND URATE-LOWERING EFFICACY – UNVEILING ANTI-INFLAMMATORY POTENTIAL THROUGH CYTOKINE AND COX-2 MODULATION | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. Effects of febuxostat on serum cytokines IL-1, IL-4, IL-6, IL-8, TNF-α and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomics analysis elucidates unique influences on purine / pyrimidine metabolism by xanthine oxidoreductase inhibitors in a rat model of renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine oxidase-induced oxidative stress causes activation of NF-kappaB and inflammation in the liver of type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased plasma xanthine oxidase activity is related to nuclear factor kappa beta activation and inflammatory markers in familial combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]

- 11. High Uric Acid Activates the ROS-AMPK Pathway, Impairs CD68 Expression and Inhibits OxLDL-Induced Foam-Cell Formation in a Human Monocytic Cell Line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. drugtargetreview.com [drugtargetreview.com]

The Role of Xanthine Oxidase-IN-1 in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of this enzymatic activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary causative factor in the development of gout and has been implicated in other pathologies such as cardiovascular and kidney diseases.[2] Consequently, the inhibition of xanthine oxidase represents a key therapeutic strategy for the management of hyperuricemia and associated disorders. This technical guide provides an in-depth overview of Xanthine Oxidase-IN-1, a potent inhibitor of this enzyme, focusing on its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

This compound: A Potent Inhibitor

This compound, chemically identified as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, is a potent inhibitor of xanthine oxidase.[3][4][5] This compound was first disclosed in patent WO2008126898A1.[3][4][5][6]

Quantitative Data

The primary quantitative measure of the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 value is 6.5 nM .[3][5][6] This low nanomolar value indicates a high degree of potency against xanthine oxidase.

| Inhibitor | Chemical Name | IC50 (nM) | Reference |

| This compound | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid | 6.5 | [3][5][6] |

Mechanism of Action in Purine Metabolism

This compound exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidase. This inhibition disrupts the final two steps of purine breakdown, leading to a decrease in the production of uric acid.[1]

The core mechanism involves the binding of this compound to the active site of the xanthine oxidase enzyme. The active site of XO contains a molybdenum cofactor that is essential for its catalytic activity.[1] By occupying this site, the inhibitor prevents the natural substrates, hypoxanthine and xanthine, from binding and undergoing oxidation. While detailed kinetic studies specifically for this compound are not publicly available, potent non-purine inhibitors of XO, such as febuxostat, typically exhibit a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.[7] It is plausible that this compound follows a similar inhibitory mechanism.

The inhibition of xanthine oxidase leads to an accumulation of its substrates, hypoxanthine and xanthine.[4] This accumulation can have significant downstream effects on purine metabolism. A key consequence is the potential for these purine bases to be shunted into the purine salvage pathway.[8][9] This pathway, primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recycles hypoxanthine and guanine back into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, which can then be reutilized for nucleotide synthesis.[10] By promoting the salvage pathway, xanthine oxidase inhibitors not only reduce uric acid production but may also contribute to the replenishment of the purine nucleotide pool.[8][9]

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its potency and efficacy.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay is fundamental for determining the IC50 value of a xanthine oxidase inhibitor.

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[11][12] The inhibitory effect of a compound is determined by measuring the reduction in the rate of uric acid production in its presence.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

This compound (or other test inhibitor)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer.

-

Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of uric acid formation for at least 15-30 minutes.

-

Prepare a stock solution of this compound and allopurinol in DMSO. Create a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A specific volume of the test inhibitor dilution (or DMSO for the control)

-

Xanthine oxidase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the xanthine substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 15-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

Animal models are essential for evaluating the in vivo efficacy of xanthine oxidase inhibitors. The potassium oxonate-induced hyperuricemia model is widely used.[13][14][15]

Principle: Potassium oxonate is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase metabolizes uric acid to the more soluble allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, creating a hyperuricemic state. The efficacy of a xanthine oxidase inhibitor is then assessed by its ability to reduce these elevated uric acid levels. To further increase uric acid levels, a purine precursor like hypoxanthine or adenine can be co-administered.[13]

Materials:

-

Rodents (e.g., mice or rats)

-

Potassium oxonate

-

Hypoxanthine or adenine (optional)

-

This compound (or other test inhibitor)

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Blood collection supplies

-

Analytical equipment for measuring uric acid, hypoxanthine, and xanthine in serum/plasma (e.g., HPLC)

Procedure:

-

Animal Acclimatization:

-

House the animals in a controlled environment for a period of acclimatization before the experiment.

-

-

Induction of Hyperuricemia:

-

Treatment:

-

Administer this compound or the vehicle to different groups of animals at a specified time point relative to the induction of hyperuricemia (e.g., 1 hour after).

-

-

Sample Collection:

-

Collect blood samples at various time points after treatment (e.g., 1, 2, 4, 6, 24 hours).

-

-

Biochemical Analysis:

-

Separate serum or plasma from the blood samples.

-

Measure the concentrations of uric acid, hypoxanthine, and xanthine using a validated analytical method such as HPLC.[13]

-

-

Data Analysis:

-

Compare the serum uric acid, hypoxanthine, and xanthine levels in the treated groups to the vehicle-treated hyperuricemic group and a normal control group.

-

Evaluate the dose-dependent effects of the inhibitor and its duration of action.

-

Downstream Signaling and Broader Implications

The inhibition of xanthine oxidase by compounds like this compound has implications beyond the direct reduction of uric acid. The generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, is an intrinsic part of the xanthine oxidase-catalyzed reaction.[1] By inhibiting this enzyme, this compound can also reduce the production of these ROS, thereby potentially mitigating oxidative stress.[2] This antioxidant effect may contribute to the therapeutic benefits of xanthine oxidase inhibitors in conditions where oxidative stress plays a pathogenic role, such as cardiovascular diseases.

Furthermore, the modulation of purine metabolism can influence various cellular signaling pathways. For instance, alterations in the levels of purine nucleotides can impact energy-sensing pathways. While specific studies on the downstream signaling effects of this compound are not available, research on other xanthine oxidase inhibitors has suggested potential interactions with pathways like MAPK and mTOR signaling, although the exact mechanisms and physiological relevance are still under investigation.

Conclusion

This compound is a highly potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism. Its primary role is to reduce the production of uric acid, making it a promising candidate for the treatment of hyperuricemia and gout. The mechanism of action involves the direct inhibition of the enzyme, leading to a redirection of purine metabolism towards the salvage pathway. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this and other xanthine oxidase inhibitors. Further research is warranted to fully elucidate the detailed kinetic mechanism of this compound and to explore its broader effects on cellular signaling pathways and its therapeutic potential in various disease models.

References

- 1. The determination of hypoxanthine and xanthine with a PO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intellectual Property Landscape of Xanthine Oxidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to debilitating conditions such as gout. Consequently, the inhibition of xanthine oxidase has become a key therapeutic strategy. This technical guide provides a comprehensive overview of the intellectual property surrounding a potent xanthine oxidase inhibitor, designated as Xanthine Oxidase-IN-1. The compound, chemically identified as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, has demonstrated significant inhibitory activity and is a subject of interest for researchers in the field of drug discovery.

Core Intellectual Property: Patent WO2008126898A1

The primary intellectual property associated with this compound is the World Intellectual Property Organization (WIPO) patent WO2008126898A1. This patent discloses a series of (aza)indole derivatives as potent xanthine oxidase inhibitors. This compound is specifically cited as "compound example 3" on page 68 of this patent document.

Quantitative Data

The patent provides key quantitative data for this compound, most notably its half-maximal inhibitory concentration (IC50). While comprehensive in vivo and pharmacokinetic data for this specific compound is not extensively detailed in publicly available literature, the foundational in vitro potency is established in the patent.

| Parameter | Value | Source |

| IC50 | 6.5 nM | WO2008126898A1[1] |

| CAS Number | 1071970-13-2 | [1] |

| Molecular Formula | C16H8F2N2O3 | [1] |

| Molecular Weight | 314.24 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further development. The following sections outline the methodologies based on information extrapolated from the patent and general practices in the field.

Synthesis of 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid

While the full, step-by-step synthesis is detailed within the patent document WO2008126898A1, a general synthetic strategy for analogous indole derivatives typically involves a multi-step process. This often includes the formation of the indole ring system, followed by functional group manipulations to introduce the cyano and difluoro moieties, and finally coupling with the benzoic acid derivative. Researchers seeking to replicate this synthesis should refer directly to the experimental section of the aforementioned patent.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

The determination of the IC50 value for this compound was likely performed using a spectrophotometric assay that monitors the production of uric acid from the oxidation of xanthine.

Principle: Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which has a characteristic absorbance at approximately 295 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, the IC50 can be determined.

General Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8).

-

Xanthine solution (substrate), dissolved in a dilute NaOH solution and then buffered.

-

Xanthine oxidase enzyme solution (from bovine milk or other sources), diluted in buffer.

-

Inhibitor stock solution (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, combine the phosphate buffer, xanthine oxidase enzyme solution, and varying concentrations of this compound.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which this compound operates and how it is evaluated, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.

Conclusion

This compound, as disclosed in patent WO2008126898A1, represents a potent and promising scaffold for the development of novel therapeutics for hyperuricemia and gout. Its low nanomolar IC50 value highlights its significant in vitro activity. This technical guide provides a foundational understanding of the intellectual property, key data, and experimental context for this compound. Further research and development, including comprehensive in vivo efficacy and pharmacokinetic studies, will be crucial in determining its full therapeutic potential. Researchers and drug development professionals are encouraged to consult the primary patent literature for exhaustive details on the synthesis and characterization of this and related compounds.

References

A Technical Guide to Novel Xanthine Oxidase Inhibitors: A Review of Febuxostat, Topiroxostat, and Emerging Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated XO activity can lead to hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal diseases. While allopurinol has been the cornerstone of XO inhibition therapy, the quest for more potent, selective, and safer inhibitors has led to the development of novel non-purine analogs. This technical guide provides an in-depth review of the core science behind these novel xanthine oxidase inhibitors, with a focus on the well-characterized examples of Febuxostat and Topiroxostat, which serve as exemplary models in the absence of a formally recognized "Xanthine oxidase-IN-1". We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a complex molybdoflavoprotein that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] Under physiological conditions, the enzyme primarily functions as a dehydrogenase, utilizing NAD+ as an electron acceptor. However, in pathological states such as ischemia, it is converted to an oxidase, which uses molecular oxygen and generates reactive oxygen species (ROS), contributing to oxidative stress and tissue damage.[3] The inhibition of XO is a key therapeutic strategy for managing hyperuricemia and related conditions.[4]

Mechanism of Action of Novel Xanthine Oxidase Inhibitors

Novel non-purine XO inhibitors, such as Febuxostat and Topiroxostat, offer a different approach to enzyme inhibition compared to the purine analog allopurinol. These inhibitors are designed to fit into the active site of the enzyme, blocking the access of the natural substrates, hypoxanthine and xanthine.

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase. It forms a stable complex with the molybdenum pterin (Mo-Pt) center of the enzyme, inhibiting both the oxidized and reduced forms of XO.[5][6] This results in a mixed-type inhibition, with a very low inhibition constant (Ki).[5]

Topiroxostat is another non-purine selective inhibitor that acts as a competitive inhibitor of xanthine oxidase. Its mechanism involves binding to the molybdenum-containing active site of the enzyme, thereby preventing the substrate from binding and being oxidized to uric acid.

Quantitative Comparison of Novel Xanthine Oxidase Inhibitors

The potency and efficacy of xanthine oxidase inhibitors are typically evaluated based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available quantitative data for Febuxostat, Topiroxostat, and other selected novel inhibitors.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Reference(s) |

| Febuxostat | Bovine Milk XO | 1.8 | 0.6 | Mixed | [3][5] |

| Human Liver XO | 1.9 | - | - | ||

| Topiroxostat | Bovine Milk XO | 5.3 | - | Competitive | |

| Compound 37 | Bovine Milk XO | 39 | - | - | [7] |

| ALS-28 | Bovine Milk XO | - | 2700 | Competitive | [8] |

| ALS-8 | Bovine Milk XO | - | 4500 | Competitive | [8] |

| Compound 30 | Bovine Milk XO | 600 | - | - | [7] |

| Allopurinol | Bovine Milk XO | 2900 | - | - | [5] |

Table 1: In Vitro Inhibitory Potency of Selected Xanthine Oxidase Inhibitors.

| Inhibitor | Animal Model | Dose | Route | Uric Acid Reduction (%) | Reference(s) |

| Febuxostat | Potassium Oxonate-induced Hyperuricemic Rats | 5-6 mg/kg/day | Oral | Significant reduction | [6] |

| Topiroxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~50% | |

| Compound 55 | Potassium Oxonate/Hypoxanthine-induced Hyperuricemic Mice | 10 mg/kg | Oral | Significant reduction | |

| Compound 56 | Potassium Oxonate/Hypoxanthine-induced Hyperuricemic Mice | 10 mg/kg | Oral | Significant reduction |

Table 2: In Vivo Efficacy of Selected Xanthine Oxidase Inhibitors in Animal Models of Hyperuricemia.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Allopurinol (positive control)

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). Keep on ice.[9]

-

Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).[10]

-

Prepare serial dilutions of the test compound and allopurinol at various concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[11]

-

-

Assay Mixture Preparation:

-

Pre-incubation:

-

Incubate the mixture at 25°C for 15 minutes.[10]

-

-

Initiation of Reaction:

-

Start the reaction by adding 60 µL of the xanthine substrate solution.[10]

-

-

Measurement:

-

Immediately measure the increase in absorbance at 295 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of uric acid formation is proportional to the rate of increase in absorbance.[9]

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100[11]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

-

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This protocol outlines the induction of hyperuricemia in rodents using potassium oxonate, a uricase inhibitor, to evaluate the in vivo efficacy of XO inhibitors.

Materials:

-

Male Wistar rats or Kunming mice

-

Potassium Oxonate

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Test compound

-

Standard drug (e.g., Febuxostat or Allopurinol)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization:

-

Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13]

-

-

Induction of Hyperuricemia:

-

Drug Administration:

-

Divide the animals into groups: normal control, model control (potassium oxonate only), positive control (potassium oxonate + standard drug), and test groups (potassium oxonate + test compound at different doses).

-

Administer the vehicle, standard drug, or test compound orally once daily for a predetermined period (e.g., 7 days).[15]

-

-

Blood Sampling:

-

At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital plexus or cardiac puncture) at a specific time point after the last drug administration (e.g., 1 hour).[13]

-

-

Measurement of Serum Uric Acid:

-

Separate the serum from the blood samples by centrifugation.

-

Measure the serum uric acid levels using a commercially available uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum uric acid levels between the different groups to evaluate the uric acid-lowering effect of the test compound.

-

Visualizing Pathways and Workflows

Purine Catabolism and Xanthine Oxidase Inhibition Pathway

Caption: Purine catabolism pathway and the mechanism of xanthine oxidase inhibition.

Experimental Workflow for Novel XO Inhibitor Discovery

Caption: A typical workflow for the discovery and preclinical development of novel xanthine oxidase inhibitors.

Conclusion

The development of novel xanthine oxidase inhibitors represents a significant advancement in the management of hyperuricemia and related disorders. Compounds like Febuxostat and Topiroxostat have demonstrated superior potency and a different mechanism of action compared to traditional therapies. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and advance new chemical entities in this important therapeutic area. The continued exploration of structure-activity relationships and the use of robust in vitro and in vivo models will be crucial in identifying the next generation of safer and more effective xanthine oxidase inhibitors.

References

- 1. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]

- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 10. revistabionatura.com [revistabionatura.com]

- 11. public.pensoft.net [public.pensoft.net]

- 12. courses.edx.org [courses.edx.org]

- 13. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Xanthine Oxidase-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Elevated XO activity is implicated in various pathological conditions such as gout, hyperuricemia, and oxidative stress-related diseases, including cardiovascular and inflammatory disorders.[2][3][4] Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase with an IC50 of 6.5 nM. These application notes provide a detailed experimental protocol for the utilization of this compound in a cell culture setting to investigate its biological effects.

Product Information

| Property | Value |

| Product Name | This compound |

| Synonyms | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid |

| CAS Number | 1071970-13-2 |

| Molecular Formula | C₁₆H₈F₂N₂O₃ |

| Molecular Weight | 314.24 g/mol |

| IC50 | 6.5 nM for xanthine oxidase |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C or -80°C |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is the proper preparation of the inhibitor stock solution to ensure accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of 314.24 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.14 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with this compound. The choice of cell line will depend on the specific research question. For example, human umbilical vein endothelial cells (HUVECs) are relevant for cardiovascular studies, while macrophage-like cell lines (e.g., THP-1) are suitable for inflammation research.[5][6]

Materials:

-

Selected cell line (e.g., HUVECs, THP-1, HepG2)

-

Complete cell culture medium

-

Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

On the day of the experiment, prepare fresh dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the inhibitor used. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration. This can range from a few hours to 24 hours or longer, depending on the endpoint being measured. A time-course experiment is recommended to determine the optimal treatment time.

Assessment of Xanthine Oxidase Inhibition in Cells

To confirm the inhibitory activity of this compound in a cellular context, the level of uric acid in the cell culture supernatant can be measured.

Materials:

-

Cell culture supernatant from treated and control cells

-

Uric Acid Assay Kit (e.g., Abcam ab65344 or similar)[7]

Protocol:

-

Following treatment with this compound, collect the cell culture supernatant.

-

To induce uric acid production, cells can be pre-incubated with a xanthine oxidase substrate like hypoxanthine or xanthine.

-

Measure the uric acid concentration in the supernatant according to the manufacturer's instructions for the chosen assay kit.[7][8]

-

Compare the uric acid levels in the inhibitor-treated groups to the vehicle control group. A reduction in uric acid levels indicates successful inhibition of cellular xanthine oxidase.

Cell Viability and Cytotoxicity Assay

It is essential to determine if the observed effects of this compound are due to its specific inhibitory activity or a general cytotoxic effect.

Materials:

-

Cells treated with a range of this compound concentrations

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Protocol:

-

Culture and treat cells with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) in a 96-well plate format for the desired treatment duration.

-

At the end of the treatment period, perform a cell viability assay according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

-

This will allow for the determination of the non-toxic concentration range of the inhibitor for subsequent experiments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

As xanthine oxidase is a major source of ROS, its inhibition is expected to reduce intracellular ROS levels.

Materials:

-

Cells treated with this compound

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE))

-

Fluorescence microscope or plate reader

Protocol:

-

Treat cells with this compound as described in Protocol 2.

-

Towards the end of the treatment period, load the cells with the ROS-sensitive probe according to the manufacturer's instructions. For example, incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope for imaging or a microplate reader for quantitative analysis. A decrease in fluorescence in inhibitor-treated cells compared to the control indicates a reduction in intracellular ROS.[9][10]

Analysis of Downstream Signaling Pathways

Xanthine oxidase-derived ROS have been shown to activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][12][13][14] The effect of this compound on these pathways can be assessed by Western blotting for key phosphorylated proteins.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the inhibitor on pathway activation.

Data Presentation

Table 1: Properties of Xanthine Oxidase Inhibitors

| Inhibitor | Type | IC50 (Enzyme Assay) | Notes |

| This compound | Synthetic | 6.5 nM | Potent inhibitor with high specificity. |

| Allopurinol | Purine analog | ~0.6-7.6 µM | Widely used clinical drug for gout.[15][16] |

| Febuxostat | Non-purine selective | ~3.0-16 nM | Another clinically approved non-purine inhibitor.[15] |

| Quercetin | Natural flavonoid | ~2.3 µM | A natural compound with reported XO inhibitory activity. |

| Luteolin | Natural flavonoid | ~1.9 µM | Another flavonoid with XO inhibitory properties.[16] |

Table 2: Example Experimental Parameters for Cell-Based Assays

| Parameter | Suggested Range/Value |

| Cell Seeding Density | 1-5 x 10⁵ cells/mL for suspension cells; 1-5 x 10⁴ cells/cm² for adherent cells |

| This compound Conc. | 10 nM - 1 µM (determine empirically) |

| Treatment Duration | 4 - 24 hours (determine empirically) |

| Uric Acid Assay | Measure supernatant after treatment. |

| ROS Detection | DCFH-DA at 10 µM for 30 min. |

| Western Blotting | 20-40 µg of total protein per lane. |

Visualization of Pathways and Workflows

Caption: Experimental workflow for evaluating this compound in cell culture.

Caption: Xanthine oxidase-mediated signaling pathways and point of inhibition.

References

- 1. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Xanthine Oxidase-Derived ROS Display a Biphasic Effect on Endothelial Cells Adhesion and FAK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uric Acid Assay Kit - Colorimetric / Fluorometric (ab65344) | Abcam [abcam.com]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. Inhibition of xanthine oxidase reduces oxidative stress and improves skeletal muscle function in response to electrically stimulated isometric contractions in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Xanthine oxidase-induced oxidative stress causes activation of NF-kappaB and inflammation in the liver of type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthine oxidase-derived ROS upregulate Egr-1 via ERK1/2 in PA smooth muscle cells; model to test impact of extracellular ROS in chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Xanthine Oxidase-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in gout, a painful inflammatory arthritis.[4][5][6] Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[7][8][9]

Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase with a reported IC50 of 6.5 nM. While specific in vivo studies on this compound are not extensively published, this document provides a comprehensive guide for its evaluation in preclinical animal models based on established protocols for other xanthine oxidase inhibitors. These application notes will detail the creation of hyperuricemic animal models, experimental protocols for testing inhibitor efficacy, and methods for data analysis and presentation.

Mechanism of Action of Xanthine Oxidase and Inhibition

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site.[2][10] It facilitates the hydroxylation of purine substrates. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[11][12] In mammals, under physiological conditions, the dehydrogenase form is more prevalent and uses NAD+ as an electron acceptor. However, in pathological conditions such as ischemia-reperfusion, the enzyme is converted to the oxidase form, which uses molecular oxygen and produces reactive oxygen species (ROS) like superoxide and hydrogen peroxide, contributing to oxidative stress and inflammation.[3][10][12] Xanthine oxidase inhibitors block the active site of the enzyme, preventing the substrate from binding and thereby reducing the production of uric acid and ROS.

Caption: Signaling pathway of purine catabolism by Xanthine Oxidase and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

The formulation of a poorly water-soluble compound like this compound is critical for its bioavailability in animal models.[13] A common vehicle for such compounds is a mixture of solvents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline or phosphate-buffered saline (PBS)

Protocol:

-

Create a stock solution by dissolving this compound in DMSO. For example, to achieve a final working solution of 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume, a 40 mg/mL stock in DMSO can be prepared.[14]

-

To prepare the final dosing solution, take the required volume of the DMSO stock solution.

-

Add PEG300 (e.g., 30% of the final volume) and mix until the solution is clear.

-

Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.

-

Finally, add sterile saline or PBS (e.g., 60% of the final volume) to reach the desired final concentration and volume.[14]

-

The vehicle control group should receive the same formulation without the active compound.

Induction of Hyperuricemia in Animal Models

Several models can be used to induce hyperuricemia in animals. The potassium oxonate-induced model is widely used due to its reliability in inhibiting uricase, the enzyme that degrades uric acid in most mammals but is absent in humans.[6][15]

Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used.

Materials:

-

Potassium oxonate

-

Hypoxanthine (optional, to increase uric acid precursor)

-

0.9% saline solution or 0.5% carboxymethylcellulose sodium (CMC-Na)

Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia

-

Acclimatize animals for at least one week before the experiment.

-

Prepare a suspension of potassium oxonate in 0.9% saline or 0.5% CMC-Na. A common dose is 250 mg/kg.[6][15]

-

Prepare a solution of hypoxanthine in 0.9% saline. A typical dose is 300 mg/kg.[15]

-

Administer potassium oxonate intraperitoneally (i.p.) to the animals.

-

One hour after potassium oxonate administration, administer hypoxanthine via oral gavage (p.o.).

-

This procedure rapidly elevates serum uric acid levels, typically peaking a few hours after administration. For chronic studies, this administration can be repeated daily for several days or weeks.[16][17]

Experimental Design for Efficacy Testing

A typical study design to evaluate the efficacy of this compound would involve several groups:

Caption: General experimental workflow for evaluating this compound in a hyperuricemic animal model.

Protocol:

-

Grouping: Randomly divide animals into the required number of groups (n=8-10 per group).

-

Induction: Induce hyperuricemia in all groups except the normal control group, as described in the protocol above.

-

Treatment: One hour after induction, administer the respective treatments orally once daily for the duration of the study (e.g., 7 days).

-

Normal Control: Vehicle only.

-

Model Control: Vehicle only.

-

Positive Control: Allopurinol (e.g., 10 mg/kg).

-

This compound Groups: Different doses of this compound (e.g., 5 mg/kg, 10 mg/kg).

-

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia. Euthanize the animals and collect liver and kidney tissues.

Biochemical and Enzymatic Assays

a) Serum Uric Acid, Creatinine, and Blood Urea Nitrogen (BUN) Measurement:

-

Allow blood to clot and centrifuge to separate the serum.

-

Use commercially available colorimetric assay kits to measure the levels of uric acid, creatinine, and BUN in the serum according to the manufacturer's instructions.

b) Liver Xanthine Oxidase Activity:

-

Homogenize a portion of the liver tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the protein concentration of the supernatant using a BCA or Bradford assay.

-

Determine XO activity by measuring the rate of uric acid formation from xanthine. This can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Serum Biomarkers in Hyperuricemic Mice

| Group | Treatment | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Serum BUN (mmol/L) |

| 1 | Normal Control (Vehicle) | 95.5 ± 8.2 | 40.1 ± 3.5 | 7.2 ± 0.6 |

| 2 | Model Control (Vehicle) | 210.8 ± 15.3## | 65.7 ± 5.1## | 15.8 ± 1.2## |

| 3 | Positive Control (Allopurinol 10 mg/kg) | 115.2 ± 9.8 | 45.3 ± 4.0 | 8.9 ± 0.9 |

| 4 | This compound (5 mg/kg) | 155.4 ± 12.1 | 58.2 ± 4.7 | 12.1 ± 1.1 |

| 5 | This compound (10 mg/kg) | 120.1 ± 10.5 | 48.9 ± 4.2 | 9.5 ± 0.8 |

| Data are presented as mean ± SD. ##P < 0.01 vs. Normal Control; P < 0.05, **P < 0.01 vs. Model Control.* |

Table 2: Effect of this compound on Liver Xanthine Oxidase Activity

| Group | Treatment | Liver XO Activity (U/mg protein) | Inhibition Rate (%) |

| 1 | Normal Control (Vehicle) | 0.12 ± 0.02 | - |

| 2 | Model Control (Vehicle) | 0.28 ± 0.03## | - |

| 3 | Positive Control (Allopurinol 10 mg/kg) | 0.15 ± 0.02 | 46.4 |